molecular formula C23H23NO2S B12540612 N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-18-4

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide

Cat. No.: B12540612
CAS No.: 834912-18-4
M. Wt: 377.5 g/mol
InChI Key: GPAKLHBYXNOZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is an organic compound with a complex structure characterized by the presence of phenyl groups and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(1,2-diphenylbut-1-en-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its role as a self-assembly inducer in nanoparticle formation involves interactions with other molecules to form stable structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

834912-18-4

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(1,2-diphenylbut-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C23H23NO2S/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(17-15-20)24-27(2,25)26/h4-17,24H,3H2,1-2H3

InChI Key

GPAKLHBYXNOZRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.